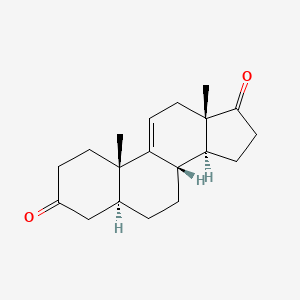

5alpha-Androst-9(11)-ene-3,17-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5alpha-Androst-9(11)-ene-3,17-dione: is a steroidal compound with the molecular formula C19H28O2 . It is a derivative of androstane and is characterized by the presence of a double bond between the 9th and 11th carbon atoms. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other steroidal compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androst-9(11)-ene-3,17-dione typically involves the oxidation of 5alpha-androstane derivatives. One common method is the oxidation of 5alpha-androst-9(11)-ene-3,17-diol using reagents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of acetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired dione.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5alpha-Androst-9(11)-ene-3,17-dione undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the dione to corresponding diols or other reduced forms.

Substitution: The compound can undergo substitution reactions at various positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), acetic acid.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Higher oxidized steroids.

Reduction: 5alpha-Androst-9(11)-ene-3,17-diol.

Substitution: Various substituted steroidal derivatives.

Scientific Research Applications

Chemistry: 5alpha-Androst-9(11)-ene-3,17-dione is used as an intermediate in the synthesis of other steroidal compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel steroids with potential therapeutic applications.

Biology: In biological research, this compound is studied for its potential effects on various biological pathways. It may serve as a model compound for understanding the metabolism and action of steroid hormones.

Medicine: The compound’s potential biological activities make it a candidate for drug development. It may be investigated for its effects on hormone-related conditions and its potential as a therapeutic agent.

Industry: In the pharmaceutical industry, this compound is used as a precursor in the synthesis of steroidal drugs. Its role as an intermediate makes it valuable for the production of various therapeutic agents.

Mechanism of Action

The mechanism of action of 5alpha-Androst-9(11)-ene-3,17-dione involves its interaction with steroid hormone receptors and enzymes involved in steroid metabolism. The compound may act as a ligand for androgen receptors, modulating their activity and influencing gene expression. Additionally, it may be metabolized by enzymes such as 5alpha-reductase, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

- 5alpha-Androst-9(11)-en-17-one

- 5alpha-Androst-2-en-17-one

- 5alpha-Androst-14-en-17-one

Comparison: 5alpha-Androst-9(11)-ene-3,17-dione is unique due to the presence of both the 3,17-dione functional groups and the double bond between the 9th and 11th carbon atoms. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities and synthetic utility.

Biological Activity

5alpha-Androst-9(11)-ene-3,17-dione, a steroidal compound with the molecular formula C19H28O2, is a derivative of androstane characterized by a double bond between the 9th and 11th carbon atoms. This compound is notable for its potential biological activities and its role as an intermediate in the synthesis of various steroidal compounds. Understanding its biological activity is crucial for its application in medicinal chemistry and hormone-related therapies.

This compound can be synthesized through the oxidation of 5alpha-androstane derivatives, utilizing reagents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in acetic acid. The synthesis process must be controlled to ensure selective formation of the desired dione.

| Property | Value |

|---|---|

| Molecular Formula | C19H28O2 |

| Molecular Weight | 288.43 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with steroid hormone receptors and enzymes responsible for steroid metabolism. It may act as a ligand for androgen receptors, influencing gene expression and modulating various biological pathways. Additionally, it can be metabolized by enzymes such as 5alpha-reductase, leading to the formation of active metabolites that exert significant biological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Androgenic Activity : The compound shows potential androgenic effects, which may influence muscle growth and development of masculine characteristics.

- Anti-inflammatory Effects : Some studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating conditions related to inflammation.

- Metabolic Effects : It may affect lipid metabolism and insulin sensitivity, indicating potential applications in metabolic disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Androgen Receptor Modulation : A study demonstrated that this compound can bind to androgen receptors with varying affinities compared to other steroids. This binding activity was linked to enhanced muscle mass in animal models.

- Anti-inflammatory Research : In vitro studies indicated that this compound could reduce cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent .

Table 2: Summary of Biological Activities

Properties

IUPAC Name |

(5S,8S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h8,12,14-15H,3-7,9-11H2,1-2H3/t12-,14-,15-,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNJKPLILMGFCJ-GOYXDOSHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2=CCC4(C3CCC4=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3C2=CC[C@]4([C@H]3CCC4=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.